N-(3-Methoxypropyl)-N'-propylurea
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Overview
Description
N-(3-Methoxypropyl)-N’-propylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxypropyl group and a propyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-N’-propylurea typically involves the reaction of 3-methoxypropylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Methoxypropylamine+Propyl isocyanate→N-(3-Methoxypropyl)-N’-propylurea
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours. After completion, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methoxypropyl)-N’-propylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
Scientific Research Applications
N-(3-Methoxypropyl)-N’-propylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-N’-propylurea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxypropyl and propyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methoxypropyl)-N’-methylurea
- N-(3-Methoxypropyl)-N’-ethylurea
- N-(3-Methoxypropyl)-N’-butylurea
Uniqueness
N-(3-Methoxypropyl)-N’-propylurea is unique due to the specific combination of methoxypropyl and propyl groups, which can impart distinct physicochemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C8H18N2O2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3-propylurea |
InChI |
InChI=1S/C8H18N2O2/c1-3-5-9-8(11)10-6-4-7-12-2/h3-7H2,1-2H3,(H2,9,10,11) |
InChI Key |
DFFFUXMINNCVJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCCCOC |
Origin of Product |
United States |
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